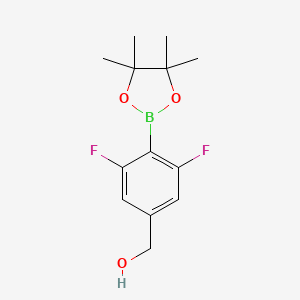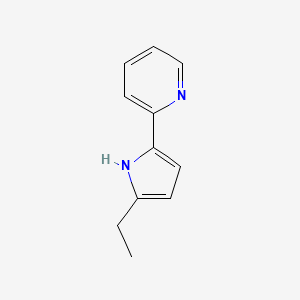![molecular formula C16H27N B6303290 2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole CAS No. 1629022-88-3](/img/structure/B6303290.png)
2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole, also known as ECDDP, is a synthetic compound derived from the chemical family of cyclic pyrroles. It has been studied extensively due to its unique properties and potential applications in scientific research.
科学研究应用
2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole has been used in a variety of scientific research applications. It has been used as a model compound for studying the structure and reactivity of cyclic pyrrole derivatives. It has also been used to study the reactivity of cyclic pyrroles in the presence of various oxidizing and reducing agents. Additionally, it has been used to study the effects of various substituents on the reactivity of cyclic pyrroles. Furthermore, this compound has been used to study the reactivity of cyclic pyrroles in the presence of various catalysts.
作用机制
2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole is believed to act as a proton-transfer agent. It is believed that the proton-transfer process occurs through a concerted mechanism, in which the proton is transferred from the pyrrole ring to the alkyl halide. The proton-transfer process is believed to be aided by the presence of the strong base, which facilitates the transfer of the proton from the pyrrole ring to the alkyl halide.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to exhibit antifungal activity, as well as anti-bacterial activity. Additionally, it has been shown to exhibit anti-inflammatory properties, as well as anti-tumor effects. Furthermore, it has been shown to possess antioxidant activity.
实验室实验的优点和局限性
The use of 2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole in laboratory experiments has several advantages. One of the main advantages is that it is relatively easy to synthesize and isolate from reaction mixtures. Additionally, it is relatively stable and can be stored for extended periods of time. Furthermore, it is relatively non-toxic and can be handled safely in a laboratory setting. However, there are some limitations to the use of this compound in laboratory experiments. One of the main limitations is that it is not very soluble in water, which can make it difficult to use in certain types of experiments. Additionally, it is not very reactive, which can limit its use in certain types of reactions.
未来方向
The potential applications of 2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole are numerous and varied. One potential application is in the field of drug design, as this compound could be used as a scaffold for the development of novel drugs. Additionally, this compound could be used to study the effects of various substituents on the reactivity of cyclic pyrroles. Furthermore, this compound could be used to study the effects of various oxidizing and reducing agents on the reactivity of cyclic pyrroles. Additionally, this compound could be used to study the effects of various catalysts on the reactivity of cyclic pyrroles. Finally, this compound could be used to study the effects of various environmental conditions on the reactivity of cyclic pyrroles.
合成方法
2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole is synthesized through a nucleophilic aromatic substitution reaction. The reaction involves the substitution of an aromatic ring of a pyrrole molecule by an alkyl halide. The reaction occurs in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The resulting product is a highly substituted cyclic pyrrole, which is then purified and isolated from the reaction mixture. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
属性
IUPAC Name |
2-ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N/c1-2-15-13-14-11-9-7-5-3-4-6-8-10-12-16(14)17-15/h13,17H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWMXFMKKLYSBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N1)CCCCCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]propanoate](/img/structure/B6303227.png)

![[catASium®MN(R)Rh], 97%](/img/structure/B6303245.png)



![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I), 98% IPrMeAuCl](/img/structure/B6303270.png)


